

Structural Elucidation & Comparative NMR Profiling: (R)-6-Azaspiro[2.5]octan-4-ol

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Compound of Interest

Compound Name: (R)-6-Azaspiro[2.5]octan-4-ol

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Executive Summary: The "Spiro" Advantage

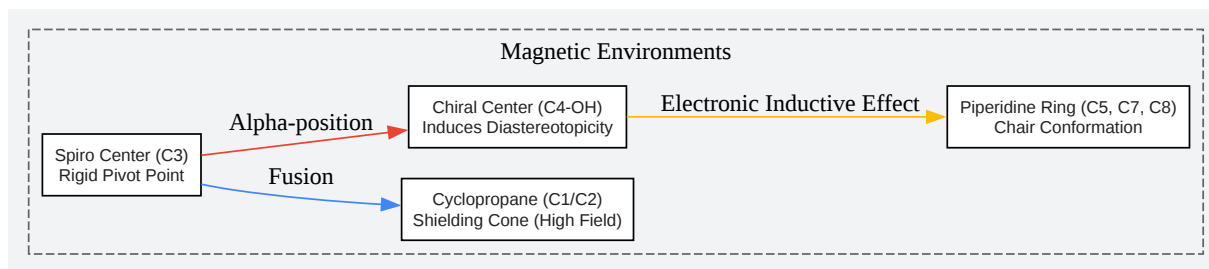
In modern Fragment-Based Drug Discovery (FBDD), the **(R)-6-Azaspiro[2.5]octan-4-ol** scaffold represents a critical "escape from flatland." Unlike traditional piperidines, this spirocyclic ether offers increased

character and specific vector orientation of the hydroxyl group.

This guide provides a definitive interpretation of its ¹H NMR spectroscopy, contrasting it with its closest non-strained analog, 3,3-dimethylpiperidin-4-ol. We demonstrate that the magnetic anisotropy of the cyclopropane ring serves as an intrinsic diagnostic tool for validating chiral purity and conformational rigidity, a feature absent in the gem-dimethyl alternative.

Structural Dynamics & Numbering Logic

Before interpreting the spectra, we must define the magnetic environment. The molecule consists of a piperidine ring spiro-fused at C3 to a cyclopropane ring. The Hydroxyl group is at C4 (adjacent to the spiro center), fixed in the (R)-configuration.



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Figure 1: Structural logic defining the magnetic environments of the spiro scaffold.

Experimental Protocol: Self-Validating Assignment

To ensure high-fidelity data, we utilize a Dual-Solvent Validation Protocol. This method distinguishes exchangeable protons (OH/NH) from the skeletal framework.

Reagents & Equipment

- Analyte: >98% ee (**R**)-6-Azaspиро[2.5]octan-4-ol (10 mg).
- Primary Solvent: Chloroform-d (CDCl₃, 99.8% D) + 0.03% TMS.
- Validation Solvent: Deuterium Oxide (D₂O).
- Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow

- Baseline Acquisition: Dissolve 10 mg sample in 0.6 mL CDCl₃. Acquire standard 1H spectrum (16 scans, d1=2.0s).
- D₂O Shake (The "Eraser" Test): Add 2 drops of D₂O directly to the NMR tube. Shake vigorously for 30 seconds.
- Re-Acquisition: Acquire a second spectrum.

- Result: Peaks corresponding to -OH and -NH will disappear or broaden significantly due to deuterium exchange.
- HSQC Correlation (Optional): If C1/C2 protons overlap, run a quick HSQC to confirm the carbon connectivity.

Detailed Comparative Analysis

We compare the Spiro scaffold against the Gem-Dimethyl analog. The key differentiator is the Cyclopropane Anisotropy, which shields the adjacent protons, pushing them upfield.

Region 1: The Cyclopropane "Fingerprint" (0.2 – 0.9 ppm)

This is the diagnostic region. In the gem-dimethyl analog, you see a singlet. In the spiro scaffold, you see a complex splitting pattern due to the chiral center at C4.

- Gem-Dimethyl: Two singlets (or one overlapping singlet) at ~0.9-1.0 ppm for the CH₃ groups.
- Spiro (Target): Four distinct multiplets between 0.2 and 0.8 ppm.
 - Mechanism:[\[1\]](#) The C4 chiral center breaks the symmetry of the cyclopropane ring. The protons syn to the OH are magnetically distinct from those anti to the OH.

Region 2: The Scaffold Backbone (1.2 – 3.2 ppm)

- H5 (Methylene): Appears as two separate multiplets (axial/equatorial) due to the fixed chair conformation.
- H7/H8 (N-adjacent): The protons alpha to the Nitrogen appear downfield (2.6 – 3.1 ppm).
- NH: Broad singlet, chemical shift is concentration-dependent (usually 1.5 - 2.5 ppm in CDCl₃).

Region 3: The Chiral Sensor (3.6 – 4.0 ppm)

- H4 (Carbinol Proton): This proton is on the same carbon as the OH.

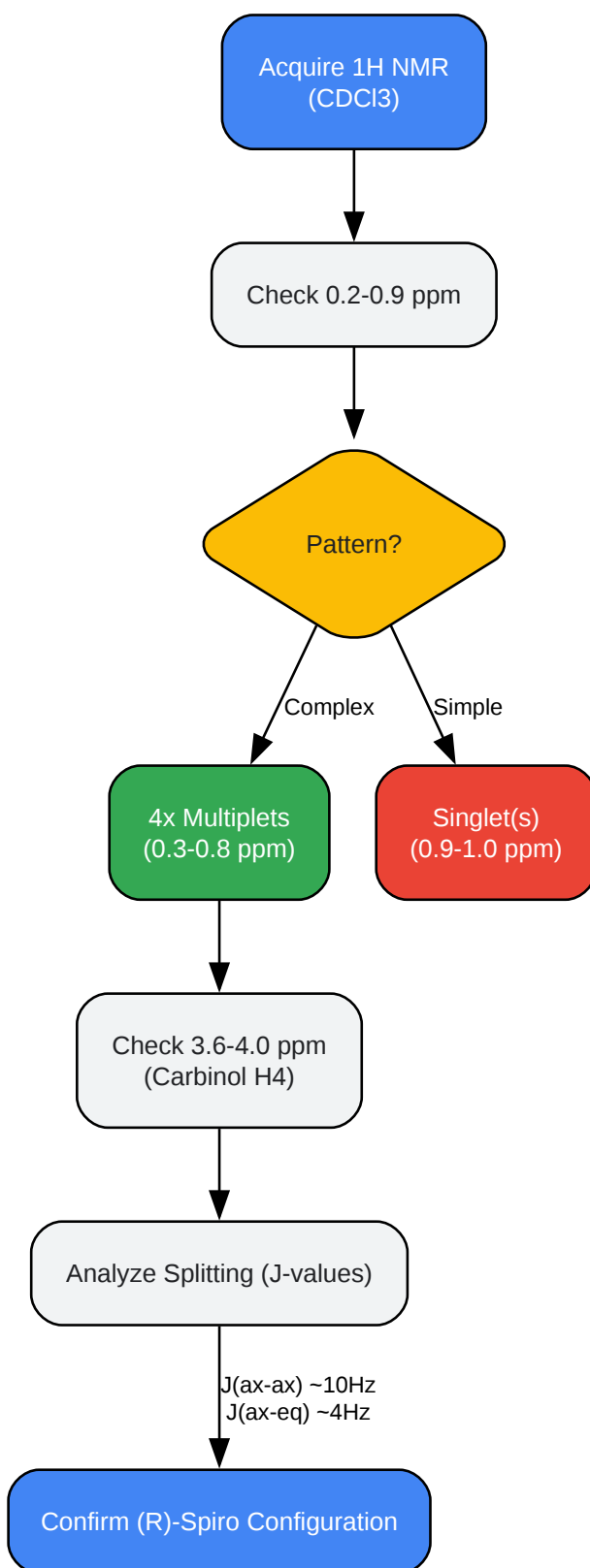
- Appearance: Doublet of Doublets (dd).
- Coupling: It couples to the two protons on C5. The coupling constants () reveal the axial/equatorial orientation, confirming the (R)-configuration.

Comparative Data Table

Feature	(R)-6-Azaspiro[2.5]octan-4-ol	3,3-Dimethylpiperidin-4-ol (Alternative)	Interpretation
High Field Region	0.2 - 0.8 ppm (4H, m)	0.9 - 1.0 ppm (6H, s)	Spiro cyclopropane protons are highly shielded compared to methyl groups.
Symmetry	Asymmetric (Diastereotopic)	Pseudo-symmetric	The spiro ring protons are sensitive to the C4 chirality; Methyls are often averaged.
H4 (Carbinol)	3.6 - 3.8 ppm (dd)	3.4 - 3.5 ppm (dd)	The spiro ring exerts steric compression, slightly deshielding the H4 proton.
Conformational Lock	Rigid	Flexible	Spiro fusion locks the piperidine chair; Gem-dimethyl allows ring flipping.

Logic Flow & Signaling Pathways

The following diagram illustrates the decision matrix for confirming the structure based on the NMR data.



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Figure 2: Analytical workflow for distinguishing the spiro scaffold from gem-dimethyl alternatives.

Conclusion

The **(R)-6-Azaspiro[2.5]octan-4-ol** exhibits a unique NMR signature defined by the high-field diastereotopic cyclopropane protons (0.2–0.8 ppm). This spectral feature acts as an internal quality control standard:

- Absence of Singlets: Confirms no gem-dimethyl contamination.
- Signal Complexity: Confirms the integrity of the chiral center (which induces the magnetic non-equivalence).

For researchers utilizing this scaffold in library synthesis, monitoring the 0.2–0.8 ppm window is the most efficient method to validate successful spiro-formation and enantiomeric interaction.

References

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Sources

- [1. CN111943894A - Synthesis method of 4, 7-diazaspiro \[2.5\] octane compound - Google Patents \[patents.google.com\]](#)
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